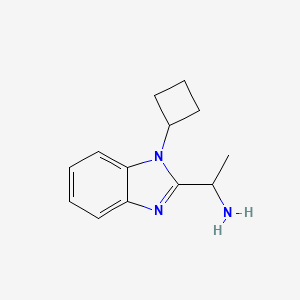![molecular formula C27H46O B14788911 (10S,13R)-17-(1,5-dimethyl-hexyl)-10,13-dimethyl-hexadecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14788911.png)
(10S,13R)-17-(1,5-dimethyl-hexyl)-10,13-dimethyl-hexadecahydrocyclopenta[a]phenanthren-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5alpha-Cholestanone can be synthesized through the oxidation of dihydrocholesterol using chromic anhydride in an acetic acid solution . This method is commonly employed in laboratory settings to obtain the compound in crystalline form.
Industrial Production Methods
In industrial settings, 5alpha-Cholestanone is produced by isolating it from cholesterol through the action of intestinal microorganisms . This method leverages the natural metabolic pathways to obtain the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5alpha-Cholestanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cholest-4-en-3-one.
Reduction: It can be reduced to form 5alpha-cholestanol.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Chromic anhydride in acetic acid.
Reduction: NADP+ as a reducing agent.
Major Products Formed
Oxidation: Cholest-4-en-3-one.
Reduction: 5alpha-cholestanol.
Wissenschaftliche Forschungsanwendungen
5alpha-Cholestanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its role in metabolic pathways and as a sterol lipid molecule.
Medicine: Investigated for its potential in modulating membrane fluidity and lipolysis.
Industry: Employed as an internal standard in gas chromatography and high-performance liquid chromatography.
Wirkmechanismus
5alpha-Cholestanone exerts its effects through various molecular targets and pathways. One of the key enzymes involved is cholestenone 5alpha-reductase, which catalyzes the conversion of 5alpha-cholestan-3-one to cholest-4-en-3-one using NADP+ as a cofactor . This enzyme belongs to the family of oxidoreductases and plays a crucial role in steroid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5alpha-Cholestanol: A reduction product of 5alpha-Cholestanone.
Cholest-4-en-3-one: An oxidation product of 5alpha-Cholestanone.
Coprostanone: Another cholesterol-derived oxysterol.
Uniqueness
5alpha-Cholestanone is unique due to its specific role in the metabolic pathways involving cholesterols and derivatives. Its ability to undergo both oxidation and reduction reactions makes it a versatile compound in biochemical studies.
Eigenschaften
Molekularformel |
C27H46O |
|---|---|
Molekulargewicht |
386.7 g/mol |
IUPAC-Name |
(10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3/t19?,20?,22?,23?,24?,25?,26-,27+/m0/s1 |
InChI-Schlüssel |
PESKGJQREUXSRR-QXFLYTSKSA-N |
Isomerische SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CCC(=O)C4)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-phenyl-3,10-bis(2-pyrrolidin-2-yl-1H-imidazol-5-yl)-6H-indolo[1,2-c][1,3]benzoxazine;dihydrochloride](/img/structure/B14788833.png)
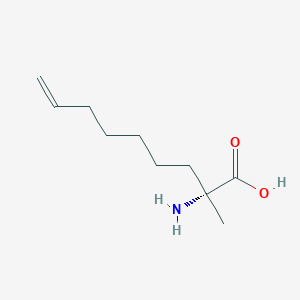
![[2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine](/img/structure/B14788841.png)
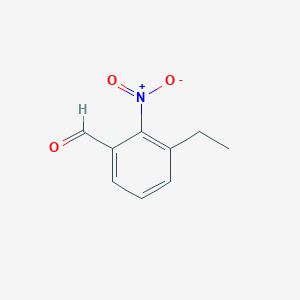
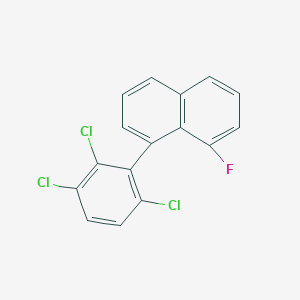
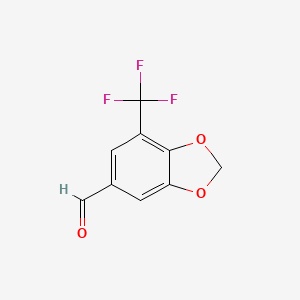
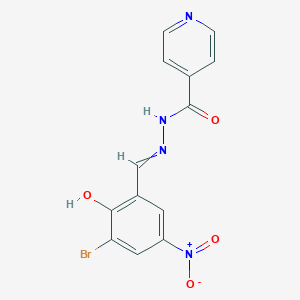
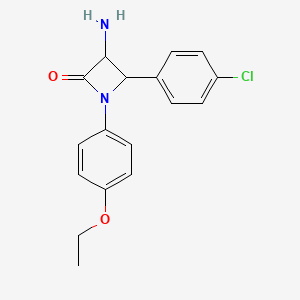

![Tert-butyl 2-[(4-chlorophenyl)methylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14788879.png)
![3-[[1-(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propylimino-iminoazanium](/img/structure/B14788890.png)
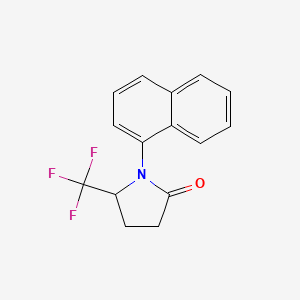
![1-[[(2S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B14788901.png)
